

analytical techniques for characterizing 2,4-Dichloro-6-methylpyrimidin-5-amine

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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylpyrimidin-5-amine

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An In-Depth Comparative Guide to the Analytical Characterization of **2,4-Dichloro-6-methylpyrimidin-5-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the principal analytical techniques for the characterization of **2,4-Dichloro-6-methylpyrimidin-5-amine**, a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^{[1][2]} The integrity of the final active ingredient is fundamentally dependent on the purity, identity, and stability of such precursors. Therefore, a robust, multi-faceted analytical strategy is not merely a procedural formality but a cornerstone of quality control and regulatory compliance.

This document moves beyond a simple listing of methods. It delves into the causal-driven selection of each technique, presents field-proven, self-validating protocols, and offers a comparative analysis to guide researchers and drug development professionals in establishing a comprehensive characterization workflow.

Analyte Overview: Physicochemical Properties

Understanding the inherent properties of **2,4-Dichloro-6-methylpyrimidin-5-amine** is paramount in selecting and optimizing analytical methodologies.

Property	Value	Significance for Analysis
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃	Confirmed by Mass Spectrometry.[1][3]
Molecular Weight	178.02 g/mol	Primary parameter for mass spectrometric identification.[1][3][4]
Appearance	White crystalline powder	Influences sample handling and preparation techniques.[1]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., chloroform, DCM).[1]	Dictates solvent selection for chromatography (mobile phase) and spectroscopy (NMR solvent).
Melting Point	175-179°C	Indicates good thermal stability, making it potentially suitable for GC analysis.[1]

Orthogonal Chromatographic Techniques: Purity and Impurity Profiling

Chromatography is the gold standard for separating the target molecule from process-related impurities, degradants, and starting materials. We will compare the two most powerful chromatographic approaches: HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the premier technique for purity assessment and quantification of non-volatile organic molecules like our target compound. Its operational principle, partitioning the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase, is perfectly suited for the mixed polarity of **2,4-Dichloro-6-methylpyrimidin-5-amine**. The method's high precision and robustness make it indispensable for quality control and stability studies.[5][6]

Experimental Protocol: A Self-Validating RP-HPLC Method for Purity Determination

This protocol is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products.

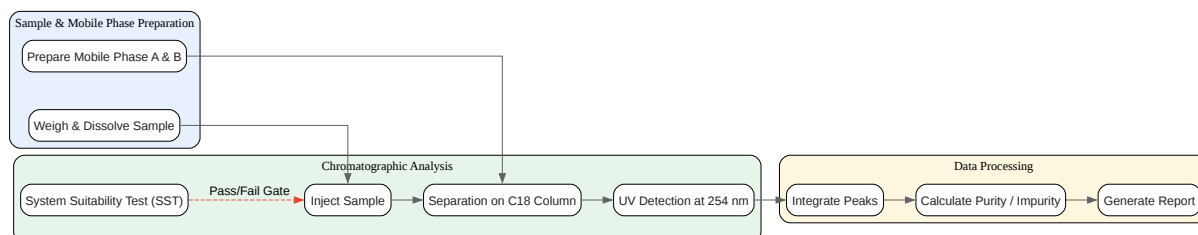
- Instrumentation & Columns:
 - HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
 - Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase & Gradient:
 - Mobile Phase A: 0.1% Phosphoric acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Rationale: A buffered aqueous phase controls the ionization of the amine group, ensuring sharp, symmetrical peaks. Acetonitrile provides the necessary elution strength.^{[7][8]}
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 254 nm (Pyrimidines typically exhibit strong absorbance in this region).
 - Injection Volume: 10 μ L.
- Sample Preparation:
 - Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
- Trustworthiness - System Suitability Testing (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed ready only if the following criteria are met:

- Tailing Factor (Asymmetry): ≤ 1.5 .
- Theoretical Plates (Efficiency): ≥ 2000 .
- Relative Standard Deviation (%RSD) of Peak Area: $\leq 2.0\%$.

Data Presentation: Typical HPLC Performance Characteristics

Parameter	Typical Specification	Rationale
Linearity (r^2)	≥ 0.999	Ensures a direct proportional response of the detector to analyte concentration.
Limit of Detection (LOD)	$\sim 0.01 \mu\text{g/mL}$	Defines the lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ)	$\sim 0.03 \mu\text{g/mL}$	Defines the lowest concentration that can be accurately quantified.
Accuracy (% Recovery)	98.0% - 102.0%	Demonstrates the closeness of the measured value to the true value.
Precision (%RSD)	$\leq 2.0\%$	Indicates the method's reproducibility.

Visualization: HPLC Analytical Workflow



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Caption: Workflow for RP-HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful alternative for identifying and quantifying volatile and thermally stable compounds.[9] Given the analyte's dichlorinated nature and reasonable melting point, it is amenable to GC analysis. The key advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector, providing structural information that confirms the identity of the main peak and helps elucidate the structure of any volatile impurities.[10][11]

Experimental Protocol: Headspace GC-MS for Volatile Impurity Identification

This protocol is particularly useful for detecting residual solvents or volatile byproducts from synthesis without dissolving the main component.

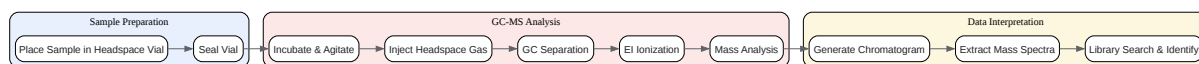
- Instrumentation:
 - GC system with a mass selective detector (MSD).

- Headspace Autosampler.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
- Headspace Conditions:
 - Vial Incubation Temperature: 80°C.
 - Incubation Time: 30 min.
 - Rationale: Gently heats the sample to partition volatile compounds into the vial's headspace for injection, avoiding thermal degradation of the main analyte.[\[12\]](#)
- GC Conditions:
 - Carrier Gas: Helium, constant flow at 1.0 mL/min.
 - Injector Temperature: 250°C.
 - Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: 40-500 amu.
- Trustworthiness - Identity Confirmation:
 - Identification is confirmed by matching the acquired mass spectrum of a peak with a reference library (e.g., NIST) and by comparing its retention time to that of a known standard.

Data Presentation: Expected GC-MS Fragmentation Data

m/z (mass-to-charge)	Relative Intensity (%)	Fragment Assignment
177/179/181	High	[M] ⁺ Molecular ion cluster (presence of two Cl atoms)
142/144	Medium	[M-Cl] ⁺ Loss of one chlorine atom
107	Medium	[M-2Cl] ⁺ Loss of both chlorine atoms
66	Low	[C ₂ H ₂ N ₂] ⁺ Pyrimidine ring fragment

Visualization: GC-MS Analytical Workflow



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Caption: Workflow for Headspace GC-MS analysis.

Spectroscopic Techniques: Structural Confirmation and Identification

Spectroscopic methods provide orthogonal, confirmatory data regarding the molecule's structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups.^{[13][14]} It serves as an excellent identity test. For **2,4-Dichloro-6-methylpyrimidin-5-amine**, FT-IR can quickly verify the presence of the amine (N-

H) group, the methyl (C-H) group, the aromatic ring (C=C, C=N), and the carbon-chlorine (C-Cl) bonds.^[14]

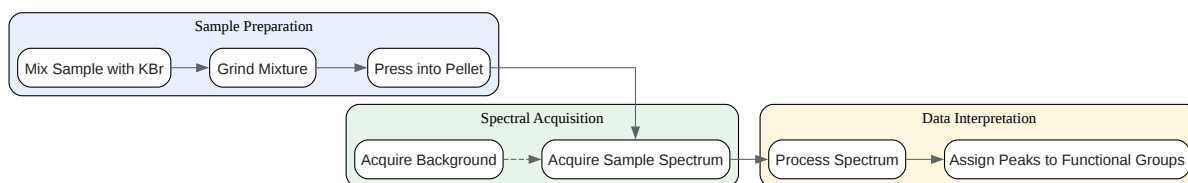
Experimental Protocol: FT-IR by KBr Pellet

- **Sample Preparation:** Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine, homogenous powder.
- **Pellet Formation:** Place the powder in a die and press under high pressure to form a transparent pellet.
- **Data Acquisition:** Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm^{-1} .
- **Trustworthiness:** A background spectrum of the empty sample compartment should be run first to subtract atmospheric CO_2 and H_2O absorptions.

Data Presentation: Characteristic FT-IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H Asymmetric & Symmetric Stretching (primary amine) ^[15] ^[16]
2950 - 2850	Weak-Medium	C-H Stretching (methyl group)
~1640	Strong	N-H Scissoring (bending) of the amine group
1600 - 1450	Medium-Strong	C=C and C=N aromatic ring stretching vibrations ^[13]
800 - 600	Strong	C-Cl Stretching

Visualization: FT-IR Analysis Workflow



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Caption: Workflow for FT-IR analysis via KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms in the molecule, leaving no doubt as to its identity and structure.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform- d or DMSO- d_6) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Trustworthiness:** The use of a deuterated solvent and an internal standard (TMS) ensures high accuracy and reproducibility of chemical shift values.

Data Presentation: Expected NMR Spectroscopic Data (in CDCl_3)

^1H NMR Data

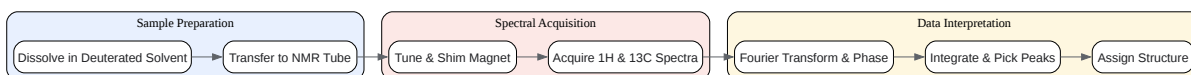
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.80	broad singlet	2H	-NH ₂ (amine protons)
~2.45	singlet	3H	-CH ₃ (methyl protons)

¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~160	C-Cl
~158	C-Cl
~155	C-CH ₃
~110	C-NH ₂
~20	-CH ₃

(Note: Exact chemical shifts can vary based on solvent and concentration. These are predictive values based on similar structures.)

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR structural elucidation.

Final Comparative Analysis

A multi-technique approach is essential. No single method provides all the necessary information. The table below summarizes the strengths and primary applications of each technique in the context of characterizing **2,4-Dichloro-6-methylpyrimidin-5-amine**.

Technique	Primary Purpose	Sensitivity	Specificity	Throughput	Key Insight Provided
HPLC-UV	Purity & Quantification	High	High	High	Accurate percentage of the main component and impurities.
GC-MS	ID of Volatile Impurities	Very High	Very High	Medium	Definitive identification of volatile byproducts and residual solvents.
FT-IR	Functional Group ID	Medium	Medium	Very High	Rapid confirmation of molecular identity (fingerprinting).
NMR	Structure Elucidation	Low	Absolute	Low	Unambiguous confirmation of the chemical structure.

Conclusion

The comprehensive characterization of **2,4-Dichloro-6-methylpyrimidin-5-amine** requires an integrated analytical strategy. HPLC serves as the workhorse for quantitative purity and stability

assessment. GC-MS provides critical insights into volatile impurities that may be missed by liquid chromatography. FT-IR offers a rapid and reliable method for identity confirmation. Finally, NMR stands as the ultimate arbiter of structural identity, providing the unequivocal proof required for regulatory submissions and ensuring the foundational quality of the synthetic process. By leveraging the orthogonal strengths of these techniques, researchers and drug development professionals can build a complete, accurate, and defensible profile of this critical chemical intermediate.

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